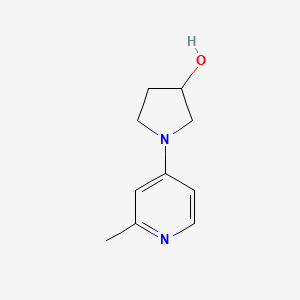

1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(2-methylpyridin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-6-9(2-4-11-8)12-5-3-10(13)7-12/h2,4,6,10,13H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHOPTYQJINWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar pyrrolidine structure have been found to interact with various targets, including enzymes and receptors.

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways.

Biological Activity

1-(2-Methylpyridin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its structural features, which include a pyrrolidine ring and a pyridine moiety. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against bacterial strains and fungi. The compound has shown considerable activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Candida albicans | Effective |

Antiviral Activity

In the context of emerging viral threats, compounds with pyridine and pyrrolidine structures have been investigated for their antiviral properties. While specific data on this compound is limited, similar compounds have shown promise against viruses such as SARS-CoV-2 .

Target Interactions

The biological activity of this compound may be attributed to its interaction with various enzymes and receptors. The pyrrolidine ring enhances the compound's stereochemistry, potentially increasing its binding affinity to target sites within biological systems .

Biochemical Pathways

Pyrrolidine derivatives are known to modulate several biochemical pathways. The hydroxyl group present in this compound may facilitate hydrogen bonding with target proteins, influencing their activity and leading to various pharmacological effects .

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against multiple bacterial strains, supporting its potential use in treating infections caused by resistant pathogens.

Research on Antiviral Properties

Another investigation focused on the antiviral properties of pyridine-based compounds during the COVID-19 pandemic. Although direct studies on this compound were not available, related compounds demonstrated notable activity against viral replication, suggesting a pathway for further exploration of this compound's antiviral potential .

Comparison with Similar Compounds

Key Observations:

- Aromatic Heterocycle Impact: Pyridine/pyrimidine substituents enhance π-π stacking in target binding.

- Pyrrolidine vs. Piperidine : Piperidine analogs (e.g., 1-(pyrimidin-4-yl)piperidin-4-ol) exhibit higher conformational flexibility, which may improve solubility but reduce target specificity compared to pyrrolidine-based compounds .

Physicochemical Properties

Analysis:

- The 2-methylpyridine group in the target compound likely reduces water solubility compared to pyrimidine analogs but improves membrane permeability for CNS applications.

- Chlorobenzyl-substituted analogs exhibit higher LogP values, favoring blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.